(5-Chloro-2-methoxybenzyl)hydrazine hydrochloride
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Overview
Description
(5-Chloro-2-methoxybenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H10Cl2N2O and a molecular weight of 209.07 g/mol. It is a derivative of benzylhydrazine, where a chlorine atom and a methoxy group are attached to the benzene ring. This compound is commonly used in scientific research and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-methoxybenzyl)hydrazine hydrochloride typically involves the following steps:
Benzyl Chloride Derivation: Starting with benzyl chloride, a chlorination reaction introduces a chlorine atom to the benzene ring.
Methoxylation: The chlorinated benzene undergoes methoxylation to introduce a methoxy group (-OCH3) at the appropriate position.
Hydrazine Addition: The resulting compound is then reacted with hydrazine to form the hydrazine derivative.
Acidification: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar chemical reactions but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and large-scale batch reactors are often employed to handle the increased volume of reagents and products.
Chemical Reactions Analysis
Types of Reactions: (5-Chloro-2-methoxybenzyl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Substitution reactions can replace the chlorine or methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxo derivatives, such as aldehydes and ketones.
Reduction Products: Reduced forms of the compound, such as amines.
Substitution Products: Compounds with different functional groups replacing the chlorine or methoxy groups.
Scientific Research Applications
(5-Chloro-2-methoxybenzyl)hydrazine hydrochloride is used in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
(5-Chloro-2-methoxybenzyl)hydrazine hydrochloride is similar to other benzylhydrazine derivatives, such as 2,4-dichlorophenylhydrazine hydrochloride and 2,4-dinitrophenylhydrazine. its unique combination of chlorine and methoxy groups on the benzene ring distinguishes it from these compounds. The presence of these functional groups can influence its reactivity and biological activity, making it a valuable compound in various applications.
Comparison with Similar Compounds
2,4-Dichlorophenylhydrazine hydrochloride
2,4-Dinitrophenylhydrazine
5-Chloro-2-methylbenzonitrile
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)methylhydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O.ClH/c1-12-8-3-2-7(9)4-6(8)5-11-10;/h2-4,11H,5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBDZEDTWWZBHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CNN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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